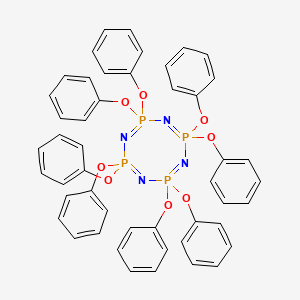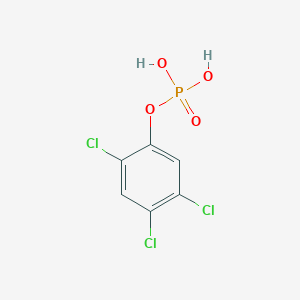
2,4,5-Trichlorophenyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichlorophenyl dihydrogen phosphate: 2,4,5-T , is a chemical compound with the molecular formula C6H4Cl3O4P. It is a white, odorless crystalline substance that is sparingly soluble in water. This compound has some potential hazards to human health .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 2,4,5-T involves the reaction of 2,4,5-trichlorophenol with phosphorus oxychloride (POCl3). The reaction proceeds as follows:
2,4,5-trichlorophenol+POCl3→2,4,5-Trichlorophenyl dihydrogen phosphate
Industrial Production: Industrial production methods typically involve large-scale synthesis using the above reaction. due to its toxicity and environmental concerns, the use of 2,4,5-T has declined significantly.
Análisis De Reacciones Químicas
Reactions: 2,4,5-T can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form other derivatives.
Reduction: Reduction reactions can lead to different products.
Substitution: Substitution reactions at the chlorine atoms can occur.
Reagents: Phosphorus oxychloride (POCl), strong acids, and other reagents.
Conditions: These reactions often take place under acidic conditions.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, hydrolysis of 2,4,5-T yields 2,4,5-trichlorophenol and phosphoric acid.
Aplicaciones Científicas De Investigación
2,4,5-T has been used in various scientific fields:
Agriculture: Historically, it was employed as a plant growth regulator and herbicide. its use has decreased due to environmental and health concerns.
Wood and Paper Preservation: It acts as a preservative against decay and pests.
Mecanismo De Acción
The exact mechanism by which 2,4,5-T exerts its effects is not fully understood. It likely interferes with plant hormone systems, affecting growth and development.
Comparación Con Compuestos Similares
2,4,5-T is related to other chlorinated phenols, such as 2,4-dichlorophenol and 2,4,6-trichlorophenol. its unique structure and properties distinguish it from these compounds.
Remember that 2,4,5-T has been largely phased out due to environmental and health concerns
Propiedades
Número CAS |
20194-77-8 |
|---|---|
Fórmula molecular |
C6H4Cl3O4P |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H4Cl3O4P/c7-3-1-5(9)6(2-4(3)8)13-14(10,11)12/h1-2H,(H2,10,11,12) |
Clave InChI |
UYJJSDVGYDHALK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)
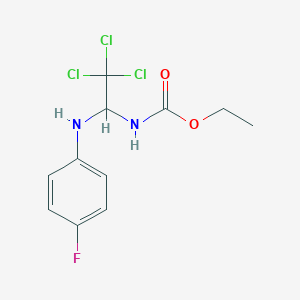


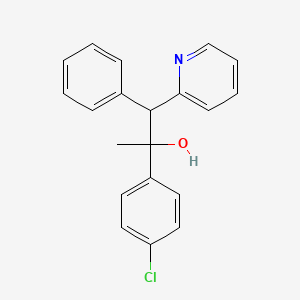

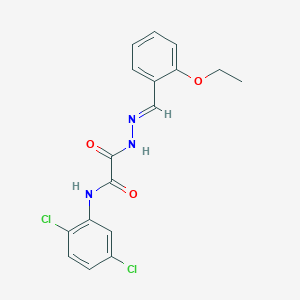


![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)

